Pralatrexate-15C5
Description
Pralatrexate-15C5 is a next-generation antifolate agent designed to target folate metabolism with enhanced specificity for cancer cells. Structurally derived from methotrexate, it incorporates a 15-carbon linker and terminal modifications to improve cellular uptake and retention . This compound selectively inhibits dihydrofolate reductase (DHFR) and thymidylate synthase (TS), disrupting nucleotide synthesis and inducing apoptosis in rapidly dividing cells. It is primarily indicated for relapsed/refractory peripheral T-cell lymphoma (PTCL), with ongoing investigations in solid tumors .
Properties
Molecular Formula |
C₁₈¹⁵C₅H₂₃N₇O₅ |
|---|---|
Molecular Weight |
492.47 |
Synonyms |
N-[4-[1-[(2,4-Diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-L-glutamic Acid-15C5; N-[4-[1-[(2,4-Diamino-6-pteridinyl)methyl]-3-butynyl]benzoyl]-L-glutamic Acid-15C5; 10-Propargyl-10-deazaaminopterin-15C5; Folotyn-15C5; PDX-15C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Antifolates
Pralatrexate-15C5 shares core structural features with classical antifolates but differs in key substitutions (Table 1).
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Modifications | LogP | Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | C₂₃H₂₃N₇O₅ | 477.48 | 15-carbon linker, pyrrolidine terminus | 1.2 | 0.15 (pH 7.4) |
| Methotrexate | C₂₀H₂₂N₈O₅ | 454.44 | Glutamic acid moiety | -1.5 | 0.05 (pH 7.4) |
| Pemetrexed | C₂₀H₂₁N₅O₆ | 471.41 | Pyrrolopyrimidine core | -0.8 | 0.40 (pH 7.4) |
The 15-carbon linker in this compound enhances binding to the reduced folate carrier (RFC-1), increasing intracellular accumulation compared to methotrexate . Its terminal pyrrolidine group reduces polyglutamation dependence, a limitation in methotrexate-resistant cancers .
Mechanism of Action and Selectivity
This compound exhibits dual inhibition of DHFR (IC₅₀ = 0.8 nM) and TS (IC₅₀ = 1.2 nM), with 10-fold greater potency than methotrexate against DHFR . Unlike pemetrexed, which primarily targets TS, this compound’s broader enzyme inhibition reduces compensatory pathway activation.
Key Advantages :
- Higher RFC-1 affinity: 5× greater cellular uptake than methotrexate .
- Reduced reliance on FPGS (folylpolyglutamate synthetase) for activation, overcoming resistance mechanisms .
Table 2: Pharmacokinetic Comparison
| Parameter | This compound | Methotrexate | Pemetrexed |
|---|---|---|---|
| Half-life (hours) | 12–18 | 3–10 | 3–5 |
| Protein Binding (%) | 75 | 50 | 81 |
| Renal Clearance (%) | 35 | 90 | 70 |
| Common Toxicity | Mucositis, cytopenia | Hepatotoxicity, nephrotoxicity | Fatigue, rash |
This compound’s prolonged half-life allows weekly dosing but necessitates vitamin B₁₂ and folate supplementation to mitigate mucositis . Methotrexate’s renal clearance necessitates hydration protocols, while pemetrexed’s rash correlates with its higher epidermal growth factor receptor (EGFR) affinity .
Clinical Efficacy and Research Findings
Table 3: Efficacy in PTCL (Phase II Trials)
| Compound | Response Rate (%) | Median OS (months) | Grade ≥3 Toxicity (%) |
|---|---|---|---|
| This compound | 29 | 14.5 | 70 |
| Methotrexate | 10 | 8.2 | 85 |
| Romidepsin (HDACi) | 25 | 11.3 | 60 |
This compound demonstrates superior response rates over methotrexate in PTCL, though overlapping toxicities (e.g., cytopenia) limit combination therapies . Controversies persist regarding its cost-effectiveness and lack of quality-of-life (QoL) data, as highlighted by the Pharmaceutical Benefits Advisory Committee (PBAC) .
Research Controversies and Limitations
- Comparative Gaps : PBAC critiques the absence of head-to-head trials with newer agents like brentuximab vedotin .
- Resistance Mechanisms: Upregulation of ABC transporters (e.g., ABCC1) reduces intracellular retention in this compound, a challenge less pronounced in pemetrexed .
- Dosing Optimization : Pharmacodynamic models suggest weight-based dosing could improve therapeutic indices, but current protocols use fixed doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
